N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide
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Overview
Description
N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C17H14N4O6S2 and its molecular weight is 434.44. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Applications
The chemical compound N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a part of broader research into the synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide. Such compounds, including derivatives of aminobenzenesulfonamide, have shown versatile and valuable chemical properties not only in organic syntheses but also in the pharmaceutical industry. This highlights the compound's role in facilitating the discovery of sulfonamide or sultam-based functional molecules and pharmaceuticals. Research into sequential Nicholas and Pauson-Khand reactions has contributed to the synthesis of unique polyheterocyclic compounds, indicating the compound's utility in complex chemical syntheses (Kyosuke Kaneda, 2020).
Antioxidant Activity
Investigations into the ABTS/PP decolorization assay of antioxidant capacity have shed light on the reaction pathways underlying antioxidant capacity assays, where the compound could potentially contribute to understanding the mechanisms of antioxidant activity. This is particularly relevant in evaluating the antioxidant capacity of various substances, suggesting the compound's potential application in antioxidant research (I. Ilyasov, V. Beloborodov, I. Selivanova, R. Terekhov, 2020).
Sulfonamide-Based Medicinal Chemistry
Sulfonamides, including derivatives of this compound, have been foundational in the development of antimicrobial drugs. Recent advances in sulfonamide-based medicinal chemistry have expanded their applications to include antimicrobial, anticancer, antiparasitic, anti-inflammatory, and various other therapeutic areas. This underscores the compound's importance in the ongoing development of new sulfonamide-based drug molecules with broad spectrum, high activity, and low toxicity (He Shichao, Ponmani Jeyakkumar, A. S. Rao, Wang Xianlong, Zhang Hui-zhen, Zhou Cheng-he, 2016).
Photosensitive Protecting Groups
Research into photosensitive protecting groups, including 2,4-dinitrobenzenesulfenyl, has demonstrated the potential of such groups in synthetic chemistry. The application of these groups shows promise for future developments, indicating the relevance of compounds like this compound in the creation of novel synthetic methodologies that could have pharmaceutical and material science applications (B. Amit, U. Zehavi, A. Patchornik, 1974).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6S2/c1-28(24,25)17-10-9-16(18-19-17)12-3-2-4-13(11-12)20-29(26,27)15-7-5-14(6-8-15)21(22)23/h2-11,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMHJNDXKJAVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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